molecular formula C16H15NO4 B2717159 7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one CAS No. 670268-37-8

7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one

Cat. No.: B2717159
CAS No.: 670268-37-8
M. Wt: 285.299
InChI Key: NQFCEJMAEFBPAD-UHFFFAOYSA-N
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Description

7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,5-dimethylisoxazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Isoxazole Group: The 3,5-dimethylisoxazole moiety can be introduced via a cyclization reaction involving a suitable precursor, such as 3,5-dimethyl-4-nitroisoxazole, followed by reduction to the corresponding amine.

    Coupling Reaction: The final step involves the coupling of the chromen-2-one core with the 3,5-dimethylisoxazole group using a suitable linker, such as methylene chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the chromen-2-one core, converting it to the corresponding dihydro derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one is unique due to its combination of the chromen-2-one core and the 3,5-dimethylisoxazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-9-6-16(18)20-15-7-12(4-5-13(9)15)19-8-14-10(2)17-21-11(14)3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFCEJMAEFBPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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